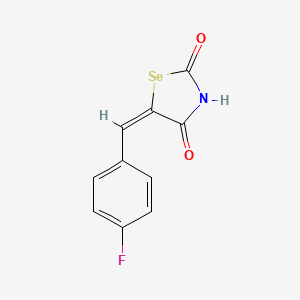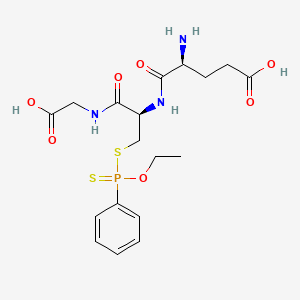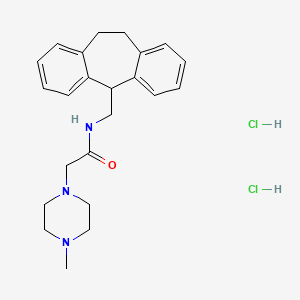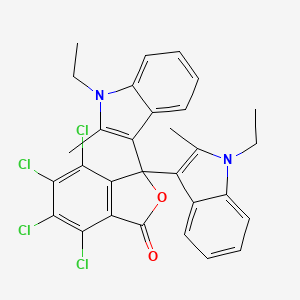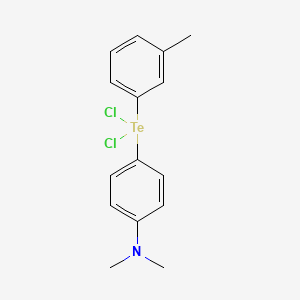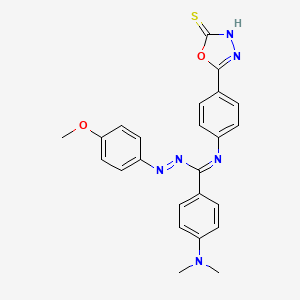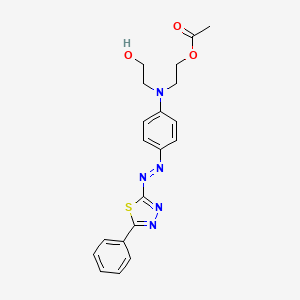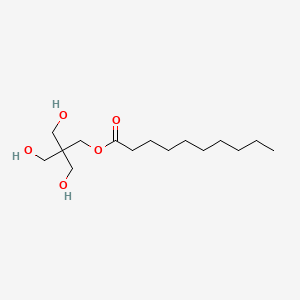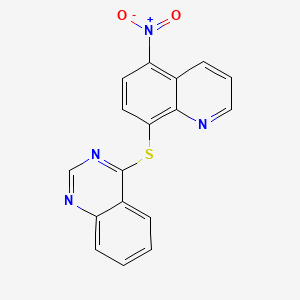
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a nitro group at the 5th position of the quinoline ring and a thioether linkage connecting it to the quinazoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- typically involves multiple steps. One common method includes the condensation of quinoline derivatives with appropriate thiol reagents under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage allows the compound to bind to proteins and enzymes, inhibiting their activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: An oxidized form of quinazoline with a wide range of biological activities.
Quinoline: A simpler structure with diverse pharmacological properties.
Thioethers: Compounds with similar sulfur-containing linkages but different core structures.
Uniqueness
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- is unique due to its specific combination of a quinazoline core, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
102244-04-2 |
|---|---|
Molekularformel |
C17H10N4O2S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-(5-nitroquinolin-8-yl)sulfanylquinazoline |
InChI |
InChI=1S/C17H10N4O2S/c22-21(23)14-7-8-15(16-12(14)5-3-9-18-16)24-17-11-4-1-2-6-13(11)19-10-20-17/h1-10H |
InChI-Schlüssel |
JAXSMLDYFOFCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


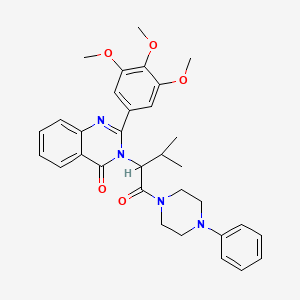

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
